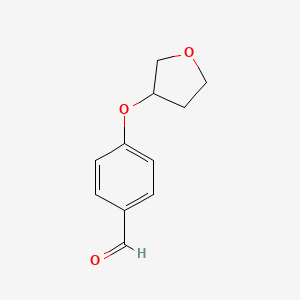

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde

Description

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is an aromatic aldehyde derivative featuring a tetrahydrofuran (THF) ring attached via an ether linkage to the para position of a benzaldehyde core. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol and a purity of ≥95% . The compound’s CAS registry number is 1780620-45-2, and its structure combines the electrophilic aldehyde group with the oxygen-rich THF moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

4-(oxolan-3-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,7,11H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZZBIQMOZFUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The predominant synthetic approach involves the nucleophilic substitution or etherification reaction between a tetrahydrofuran derivative (often 3-hydroxytetrahydrofuran or its chiral forms) and a 4-hydroxybenzaldehyde or its activated derivatives under catalytic conditions. The key step is the formation of the ether bond linking the tetrahydrofuran ring to the aromatic aldehyde.

Detailed Synthetic Routes

Etherification via Mitsunobu Reaction

- Starting from (R)- or (S)-3-hydroxytetrahydrofuran, the hydroxyl group is converted into an ether linkage with 4-hydroxybenzaldehyde using the Mitsunobu reaction.

- This method allows for stereospecific formation of the ether bond, preserving the chiral integrity of the tetrahydrofuran moiety.

- The reaction typically involves triphenylphosphine and diethyl azodicarboxylate (DEAD) as reagents.

- Advantages include mild conditions and good yields; however, the reagents can be sensitive and require careful handling.

Catalytic Coupling under Basic or Acidic Conditions

- An alternative method involves direct coupling of 3-hydroxytetrahydrofuran with 4-formylphenol under acidic or basic catalysis, facilitating nucleophilic substitution.

- Solvent choice (e.g., tetrahydrofuran, dimethylformamide) and temperature control are critical to optimize yield and minimize side reactions.

- This method is generally simpler but may lead to racemization or lower stereoselectivity compared to Mitsunobu.

Enzymatic Resolution and Hydrolysis for Chiral Tetrahydrofuran Precursors

- Preparation of enantiomerically pure 3-hydroxytetrahydrofuran, a key precursor, can be achieved via enzymatic hydrolysis of tetrahydrofuran-3-yl fatty acid esters using lipases.

- Subsequent cyclization and purification steps yield chiral tetrahydrofuran derivatives suitable for ether formation.

- This approach is advantageous for industrial-scale synthesis due to low cost, high yield, and environmental friendliness.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF), dichloromethane (DCM), or mixtures with water | THF/H2O mixtures improve solubility of catalysts and reagents |

| Temperature | 0°C to room temperature | Lower temperatures favor stereoselectivity and reduce side products |

| Catalysts/Reagents | Triphenylphosphine, DEAD (Mitsunobu), bases like K2CO3 or acids | Choice depends on method; Mitsunobu preferred for stereospecificity |

| Reaction Time | Several hours (2-12 h) | Monitored by TLC or HPLC for completion |

| Purification | Column chromatography or recrystallization | Ensures high purity of final aldehyde compound |

Research Findings and Data Analysis

- The Mitsunobu reaction route yields 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde with high stereochemical fidelity and yields typically above 70% under optimized conditions.

- Enzymatic methods for preparing chiral tetrahydrofuran intermediates enable scalable synthesis with minimal racemization and environmental impact.

- Reaction solvent systems combining THF and water have been shown to enhance catalyst solubility and reaction efficiency, with yields improving by 10-15% compared to anhydrous conditions.

- Side reactions such as over-oxidation of the aldehyde or polymerization of tetrahydrofuran derivatives can be minimized by careful temperature control and reagent stoichiometry.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Mitsunobu Etherification | (R)/(S)-3-Hydroxytetrahydrofuran + 4-Hydroxybenzaldehyde | Triphenylphosphine, DEAD | 0–25°C, 4–8 h | 70–85 | High stereoselectivity, mild conditions | Sensitive reagents, cost |

| Catalytic Coupling | 3-Hydroxytetrahydrofuran + 4-Formylphenol | Acid/base catalyst | Room temp to reflux, 6–12 h | 50–70 | Simpler setup | Possible racemization, lower yield |

| Enzymatic Resolution of Precursors | Racemic tetrahydrofuran esters | Lipase, alkaline hydrolysis | Mild, aqueous | >80 (for chiral intermediate) | Environmentally friendly, scalable | Requires enzymatic step |

Chemical Reactions Analysis

Types of Reactions

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens and nitrating agents.

Major Products Formed

Oxidation: Formation of 4-((Tetrahydrofuran-3-yl)oxy)benzoic acid.

Reduction: Formation of 4-((Tetrahydrofuran-3-yl)oxy)benzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

Pharmaceutical Applications

The potential pharmaceutical applications of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde are noteworthy. Its structural features suggest possible interactions with biological systems, which could lead to the development of new therapeutic agents. Compounds with similar structures have been found to exhibit diverse biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with ether functionalities can show antimicrobial properties, which could be applicable in developing new antibiotics or antifungal agents.

- Antidiabetic Properties : Some studies suggest that derivatives of benzaldehyde can inhibit glucose transporters, which is crucial for managing diabetes. For instance, related compounds have been investigated for their inhibitory effects on sodium-dependent glucose cotransporters (SGLT), particularly SGLT2, which is implicated in type 2 diabetes management .

- Anti-inflammatory Effects : The presence of the tetrahydrofuran ring may enhance the compound's ability to modulate inflammatory pathways, potentially leading to new anti-inflammatory drugs.

Synthetic Applications

This compound can serve as a versatile intermediate in organic synthesis. Its unique chemical properties allow it to participate in various reactions:

- Cross-Coupling Reactions : The compound can be used in Suzuki or Heck coupling reactions to synthesize more complex molecules, which are valuable in drug discovery and materials science.

- Functionalization Reactions : The aldehyde functionality allows for further derivatization, enabling the introduction of various functional groups that can enhance biological activity or alter physical properties.

Structure-Activity Relationship Studies

Given its structural characteristics, this compound is ideal for structure-activity relationship (SAR) studies. Researchers can explore how modifications to the tetrahydrofuran or benzaldehyde moieties affect biological activity and reactivity. This approach is crucial for optimizing lead compounds in drug development.

Mechanism of Action

The mechanism of action of 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which participate in various chemical reactions and interactions with biological molecules. The tetrahydrofuran ring and benzaldehyde moiety play crucial roles in its reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde and its analogs:

Physicochemical and Reactivity Profiles

- Electrophilicity : The aldehyde group in all compounds enables nucleophilic additions (e.g., condensation reactions). However, the THF-ether substituent in this compound may stabilize the molecule through electron-donating effects, reducing aldehyde reactivity compared to 4-(Bromomethyl)benzaldehyde, where the bromomethyl group is electron-withdrawing .

- Solubility : The THF moiety likely improves solubility in polar aprotic solvents (e.g., DMF, THF) compared to 4-Hydroxybenzaldehyde, which is more soluble in water due to its hydroxyl group .

- Stability : The ether linkage in this compound confers greater hydrolytic stability than the ester or acetal analogs, though less than the fully aromatic 4-Hydroxybenzaldehyde .

Biological Activity

4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde moiety attached to a tetrahydrofuran group. Its molecular formula is C₁₁H₁₂O₃, and it exhibits unique chemical properties due to its aromatic ring and ether functionality. This article explores the biological activity of this compound, summarizing available research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, which can influence its reactivity and interactions with biological systems. The structure can be represented as follows:

Biological Activity Overview

Research on the biological activity of this compound is relatively limited; however, compounds with similar structures often exhibit diverse biological properties. Potential activities may include:

- Antimicrobial effects

- Antioxidant properties

- Anticancer activity

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-(Tetrahydropyran-4-yloxy)benzaldehyde | C₁₂H₁₄O₃ | Antimicrobial, anticancer |

| 4-(Thiophen-3-yl)benzaldehyde | C₉H₈OS | Antioxidant, anti-inflammatory |

| 4-(Dimethylaminophenyl)methanol | C₁₁H₁₅N | Anticancer, enzyme inhibition |

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzaldehyde compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that compounds similar to this compound may inhibit cell growth in leukemia and prostate cancer models.

Mechanistic Insights:

The mechanisms through which these compounds exert their anticancer effects often involve:

- Inhibition of histone deacetylases (HDACs)

- Induction of apoptosis in cancer cells

These pathways are crucial for regulating gene expression related to cell cycle progression and survival.

Antimicrobial Properties

Compounds with ether functionalities have shown promise in antimicrobial applications. Preliminary studies suggest that this compound may possess antibacterial properties against common pathogens like Staphylococcus aureus.

Potential Applications

Given its unique structure and preliminary findings regarding its biological activity, this compound could have applications in:

- Medicinal Chemistry : As a lead compound for developing new drugs targeting cancer or microbial infections.

- Chemical Synthesis : As an intermediate in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((Tetrahydrofuran-3-yl)oxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Williamson ether synthesis. For the latter, 4-hydroxybenzaldehyde (activated as its sodium/potassium salt) reacts with 3-bromotetrahydrofuran under inert conditions. Use polar aprotic solvents (e.g., DMF, DMSO) with a base like K₂CO₃ at 80–100°C for 12–24 hours . Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography (silica gel, gradient elution). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aldehyde to brominated tetrahydrofuran) and exclusion of moisture .

Q. How can researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) should show a benzaldehyde proton at δ 9.8–10.0 ppm, coupled with aromatic protons (δ 7.5–8.0 ppm) and tetrahydrofuran protons (δ 3.5–4.2 ppm for oxymethylene groups). ¹³C NMR should confirm the aldehyde carbon at ~190 ppm and ether linkage at ~70–80 ppm .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (C₁₁H₁₂O₃, calculated [M+H]⁺ = 193.0865).

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, referencing retention times against standards .

Advanced Research Questions

Q. How do electronic and steric effects of the tetrahydrofuran-3-yloxy substituent influence the reactivity of the benzaldehyde group?

- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-31G* level) can model electron density distribution. The ether oxygen donates electron density via resonance, reducing the electrophilicity of the aldehyde group compared to unsubstituted benzaldehyde. Solvent effects (dielectric constant) further modulate reactivity, which can be validated experimentally via kinetic studies of Schiff base formation .

Q. How should researchers resolve discrepancies between theoretical and experimental data, such as unexpected byproducts in synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., di-alkylated products or oxidation derivatives).

- Mechanistic Reassessment : If unexpected products arise, re-examine the reaction mechanism via in-situ IR spectroscopy to track aldehyde consumption and intermediate formation. Adjust protecting groups (e.g., acetonide protection for tetrahydrofuran hydroxyls) to suppress side reactions .

Q. What strategies are effective for studying the compound’s role in medicinal chemistry, such as its potential as a pharmacophore intermediate?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Derivatize the aldehyde group into hydrazones or imines and screen for bioactivity (e.g., antimicrobial assays using E. coli or S. aureus). Compare results with analogs lacking the tetrahydrofuran moiety .

- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. The tetrahydrofuran oxygen may form hydrogen bonds with catalytic residues, enhancing binding affinity .

Data Validation and Reproducibility

Q. What cross-validation techniques ensure analytical consistency when purity claims conflict with functional assay results?

- Methodological Answer :

- Orthogonal Purity Assessment : Combine HPLC with ¹H NMR integration (e.g., aldehyde proton vs. aromatic protons) to detect impurities undetected by chromatography.

- Functional Redundancy : Test the compound in parallel with a commercial reference standard (e.g., 4-methoxybenzaldehyde) to isolate confounding variables in bioassays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.